N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide
Description
The compound N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring fused to an imidazole core, linked via a methylene bridge to a 4-methylbenzamide-substituted phenyl group. This structural complexity positions the compound as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-18-3-7-21(8-4-18)26(33)29-22-11-5-19(6-12-22)15-32-16-24(28-17-32)27-30-25(31-35-27)20-9-13-23(34-2)14-10-20/h3-14,16-17H,15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGFHNOPZMRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the formation of the imidazole ring. The final step involves the coupling of these intermediates with 4-methylbenzamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
Oxadiazole vs. Thiadiazole/Triazole Derivatives
- Oxadiazole-Containing Compounds : highlights substituted-phenyl-1,2,4-oxadiazoles synthesized via cyclization reactions. The oxadiazole ring in the target compound confers metabolic stability compared to triazoles (e.g., compounds in ), which are more prone to enzymatic degradation .
- Thiadiazole Derivatives: Compounds like 8a–d () feature 1,3,4-thiadiazole cores. For example, 8a (melting point 290°C) shows higher thermal stability than oxadiazole analogues, possibly due to sulfur’s polarizability .
Imidazole-Linked Systems
- Benzimidazole Derivatives : describes compounds like 9a–e with benzimidazole-thiazole-triazole acetamide backbones. The imidazole ring in the target compound may enhance π-π stacking interactions compared to bulkier benzimidazoles, as seen in 9c , which showed favorable docking poses in binding studies .
- Thiazole-Imidazole Hybrids: reports N-[(4E)-arylidene-imidazol-1-yl]acetamides with thiazole substituents. The target compound’s oxadiazole-imidazole hybrid may offer superior antioxidant activity compared to thiazole-based systems, as oxadiazoles are known radical scavengers .
Physicochemical Properties
- Solubility : The 4-methoxyphenyl and 4-methylbenzamide groups in the target compound likely increase lipophilicity compared to polar derivatives like 9d (), which has a 4-methylphenyl-thiazole group .
- Spectroscopic Data : The target compound’s ¹H-NMR would display aromatic protons near δ 7.3–8.3 ppm (similar to 8a in ) and methoxy singlets at δ ~3.8 ppm .
Biological Activity
N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. The structure features an oxadiazole moiety, which has been widely studied for its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a molecular weight of approximately 375.45 g/mol. The presence of the oxadiazole and imidazole rings contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. The biological activity of this compound can be summarized as follows:
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase. These enzymes are critical for DNA replication and repair processes in cancer cells .
- In Vitro Studies : Various studies have shown that derivatives containing oxadiazole exhibit cytotoxic effects against multiple cancer cell lines:
- Comparative Efficacy : In comparative studies, compounds similar to this compound have shown lower IC50 values than established drugs like bendamustine and chlorambucil, suggesting enhanced potency .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | CCRF-CEM | 0.056 | |
| Compound B | MDA-MB-435 | 0.080 | |
| N-[4-(...)] | K562 | 0.067 |
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives in a series of in vitro assays against a panel of cancer cell lines. The results indicated that compounds featuring the oxadiazole structure consistently displayed promising antiproliferative activity.
Example Case Study
In a study published by Arafa et al., several derivatives were synthesized and tested for their anticancer activity against leukemia cell lines. Among these, one compound showed an IC50 value significantly lower than that of erlotinib, a standard treatment for certain cancers, demonstrating the potential of these derivatives as novel therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
